molecular formula C5H3F3IN3 B11836079 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine

Katalognummer: B11836079
Molekulargewicht: 289.00 g/mol
InChI-Schlüssel: TVHBFFIXDJKNIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3F3IN3 It is a pyrimidine derivative characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of the iodine and trifluoromethyl groups onto a pyrimidine ring. One common method involves the iodination of 2-(trifluoromethyl)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the iodination process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Require palladium catalysts and appropriate ligands, along with bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(trifluoromethyl)pyrimidin-4-amine derivative, while a coupling reaction might produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.

Wirkmechanismus

The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
  • 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
  • 5-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its bromine, chlorine, and fluorine analogs.

Eigenschaften

Molekularformel

C5H3F3IN3

Molekulargewicht

289.00 g/mol

IUPAC-Name

5-iodo-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)

InChI-Schlüssel

TVHBFFIXDJKNIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.